

# A Real-World Comparison of Isavuconazole and Voriconazole in Pediatric Patients

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers, Scientists, and Drug Development Professionals

The management of invasive fungal infections (IFIs) in pediatric patients presents a significant clinical challenge. While voriconazole has long been a standard of care, **isavuconazole** has emerged as a newer alternative. This guide provides an objective comparison of these two triazole antifungal agents in the pediatric population, focusing on real-world data regarding their pharmacokinetics, safety, and therapeutic drug monitoring.

At a Glance: Key Comparative Metrics



| Parameter                                          | Isavuconazole                                                       | Voriconazole                                                                           | Reference |
|----------------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| Dosage Adjustments<br>Required                     | 3.3%                                                                | 53.9%                                                                                  | [1][2]    |
| Target Trough Level Attainment (at first TDM)      | 83.3%                                                               | 10.0%                                                                                  | [1][2]    |
| Dispersion of Normalized Concentrations (CV%)      | 79.4%                                                               | 139.1%                                                                                 | [1]       |
| Hepatotoxicity<br>(Median Elevation in<br>ALT/AST) | Lower                                                               | Higher                                                                                 | [1]       |
| Adverse Events                                     | Generally better tolerated, primarily gastrointestinal and hepatic. | More frequent adverse events, including hepatotoxicity, skin, and ocular side effects. | [3]       |

# Pharmacokinetic Profile: A Story of Predictability

Real-world evidence suggests that **isavuconazole** exhibits a more predictable pharmacokinetic profile in pediatric patients compared to voriconazole.[4] This translates to a significantly lower need for dose adjustments guided by therapeutic drug monitoring (TDM).[1][2] One retrospective study in hemato-oncological pediatric patients found that dosage adjustments were necessary in only 3.3% of cases for **isavuconazole**, compared to a striking 53.9% for voriconazole.[1][2]

Furthermore, the achievement of desired target trough concentrations at the first TDM assessment was substantially higher with **isavuconazole** (83.3%) than with voriconazole (10.0%).[1][2] The coefficient of variation for normalized trough concentrations was also considerably lower for **isavuconazole** (79.4%) versus voriconazole (139.1%), indicating less inter-patient variability.[1]



However, it is important to note that younger pediatric patients, particularly those under 35kg, may clear **isavuconazole** more rapidly, potentially requiring dose modifications.[3]

## Safety and Tolerability: A Differentiated Profile

**Isavuconazole** appears to have a more favorable safety profile in pediatric patients.[3] While both drugs can cause gastrointestinal and hepatic adverse events, these are reported to be less frequent with **isavuconazole**.[3]

A key differentiator is the incidence of hepatotoxicity. A real-world comparison demonstrated that the elevation of ALT and aspartate aminotransferase levels was significantly higher in patients receiving voriconazole.[1] In adult studies, **isavuconazole** has also been associated with fewer skin and ocular side effects compared to voriconazole.[5]

## **Experimental Protocols**

The data presented is largely derived from retrospective, real-world studies. The following provides a generalized methodology based on these studies.

#### **Study Design: Retrospective Cohort Study**

A typical study involves the retrospective analysis of medical records from pediatric patients who have received either **isavuconazole** or voriconazole for the prophylaxis or treatment of IFIs.

- Patient Population: Pediatric patients (typically under 18 years of age) with underlying conditions such as hemato-oncological malignancies or those who have undergone hematopoietic stem cell transplantation.[1]
- Data Collection: Extraction of demographic data, underlying diagnoses, indication for antifungal therapy, dosing regimens, TDM results (trough concentrations), documented adverse events (particularly liver function tests), and clinical outcomes.
- Pharmacokinetic Analysis: Calculation of normalized trough concentrations (Cmin/dose/kg)
   and the coefficient of variation to assess variability.[1]
- Safety Assessment: Comparison of the incidence and severity of adverse events, with a
  focus on hepatotoxicity, often by comparing liver enzyme elevations from baseline.[1]



#### **Therapeutic Drug Monitoring (TDM)**

TDM is a cornerstone of therapy with both agents in the pediatric population, though the necessity and frequency may differ.

- Voriconazole: TDM is considered essential due to its high pharmacokinetic variability.[6]
   Initial trough levels are typically drawn after 4-7 days of therapy to allow the drug to reach a steady state.[6] Dose adjustments are frequently required to maintain trough concentrations within the therapeutic window (generally 1-5.5 mcg/mL).[6]
- **Isavuconazole**: While **isavuconazole** has more predictable pharmacokinetics, TDM is still recommended in pediatric patients due to higher clearance in younger children.[3] Trough concentrations are typically measured after at least 7 days of therapy or following a dose change.[7] A proposed target trough concentration is often between 2-4 mcg/mL.[7]

# Visualizing the Data Mechanism of Action of Azole Antifungals



Click to download full resolution via product page

Caption: Mechanism of action of azole antifungals.

#### **Workflow of a Retrospective Comparative Study**





Click to download full resolution via product page

Caption: Workflow of a retrospective comparative study.

## Therapeutic Drug Monitoring (TDM) Logical Flow







Click to download full resolution via product page

Caption: Logical flow of TDM for isavuconazole vs. voriconazole.

#### Conclusion

Based on current real-world data, **isavuconazole** presents a more predictable pharmacokinetic profile and a potentially better safety profile, particularly concerning hepatotoxicity, when compared to voriconazole in pediatric patients. The reduced need for dose adjustments with **isavuconazole** may offer a significant advantage in the clinical management of this vulnerable population. However, the existing evidence is primarily from retrospective studies, and there is a need for prospective, randomized controlled trials to definitively establish the comparative efficacy and safety of these two agents for the treatment of specific invasive fungal infections in children. Therapeutic drug monitoring remains a crucial tool for optimizing therapy with both antifungals in the pediatric setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Real-World Comparison of Isavuconazole and Voriconazole in Terms of the Need for Dosage Adjustments Guided by Clinical Pharmacological Advice During Primary Prophylaxis of Invasive Fungal Infections in Pediatric Patients with Hemato-Oncological Malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current and future use of isavuconazole in children and adolescents | Revista Iberoamericana de Micología [elsevier.es]
- 4. karger.com [karger.com]
- 5. PEDIATRIC MOLD INFECTIONS TARGETED TREATMENT Fungus Education Hub [funguseducationhub.org]
- 6. brieflands.com [brieflands.com]
- 7. Isavuconazonium Sulfate Dosing in Pediatric Patients Using Serum Therapeutic Drug Monitoring at a Single Center: A Case Series [jhoponline.com]
- To cite this document: BenchChem. [A Real-World Comparison of Isavuconazole and Voriconazole in Pediatric Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672201#a-real-world-comparison-of-isavuconazole-and-voriconazole-in-pediatric-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com